4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-(3-Benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it an environmentally friendly method.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The benzyl and benzoic acid moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the benzyl or benzoic acid moieties, leading to a wide range of derivatives.
Scientific Research Applications
4-(3-Benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-(3-benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: This compound is structurally similar but has a methyl group instead of a benzyl group.
4-(4-{[4-(dimethylamino)phenyl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid: Another similar compound with a dimethylamino group attached to the phenyl ring.
Uniqueness
4-(3-Benzyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3-benzyl-5-oxo-4H-pyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-11-14(10-12-4-2-1-3-5-12)18-19(16)15-8-6-13(7-9-15)17(21)22/h1-9H,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFPKLNSIQBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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